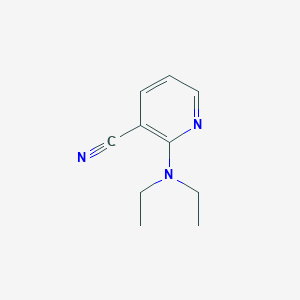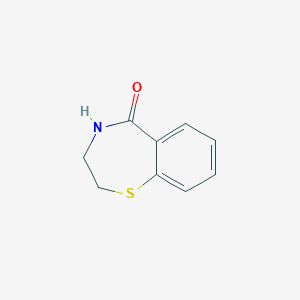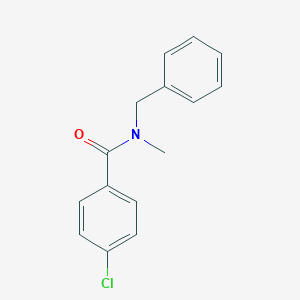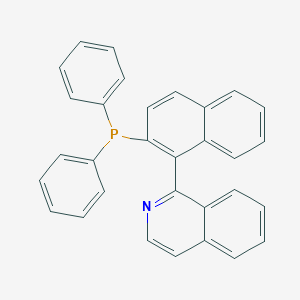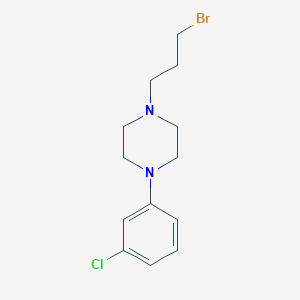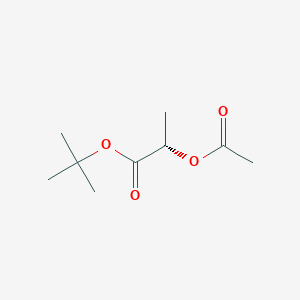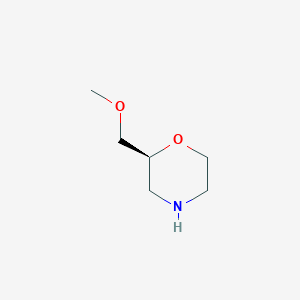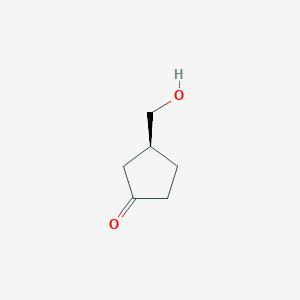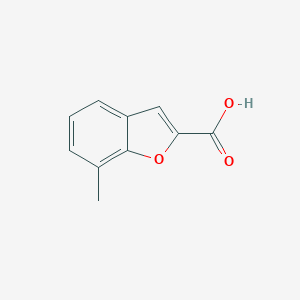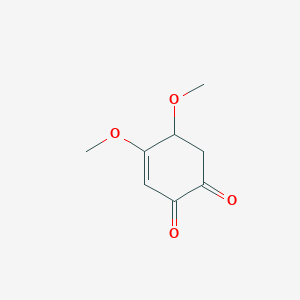
4,5-Dimethoxycyclohex-3-ene-1,2-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dimethoxycyclohex-3-ene-1,2-dione, also known as DMDD, is a chemical compound that has generated interest in the scientific community due to its potential applications in the field of neuroscience. DMDD is a compound that has been shown to affect the activity of certain neurotransmitters in the brain, which makes it a promising candidate for the development of therapeutic drugs for various neurological disorders.
Mécanisme D'action
The mechanism of action of 4,5-Dimethoxycyclohex-3-ene-1,2-dione is not fully understood, but it is believed to involve the inhibition of the enzyme monoamine oxidase (MAO), which is responsible for the breakdown of neurotransmitters such as dopamine and serotonin. By inhibiting the activity of MAO, 4,5-Dimethoxycyclohex-3-ene-1,2-dione may increase the levels of these neurotransmitters in the brain, which could have therapeutic effects in the treatment of certain neurological disorders.
Effets Biochimiques Et Physiologiques
Studies have shown that 4,5-Dimethoxycyclohex-3-ene-1,2-dione has a number of biochemical and physiological effects. In animal models, 4,5-Dimethoxycyclohex-3-ene-1,2-dione has been shown to increase the levels of dopamine and serotonin in the brain, which could have therapeutic effects in the treatment of depression, anxiety, and other mood disorders. 4,5-Dimethoxycyclohex-3-ene-1,2-dione has also been shown to have antioxidant properties, which could be beneficial in the treatment of neurodegenerative disorders such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4,5-Dimethoxycyclohex-3-ene-1,2-dione for lab experiments is that it is relatively easy to synthesize and can be produced in large quantities. However, one of the limitations of 4,5-Dimethoxycyclohex-3-ene-1,2-dione is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo. Additionally, more research is needed to fully understand the potential side effects of 4,5-Dimethoxycyclohex-3-ene-1,2-dione and its long-term safety profile.
Orientations Futures
There are several potential future directions for research on 4,5-Dimethoxycyclohex-3-ene-1,2-dione. One area of interest is the development of 4,5-Dimethoxycyclohex-3-ene-1,2-dione-based drugs for the treatment of neurological disorders such as depression, anxiety, and Parkinson's disease. Another area of interest is the study of 4,5-Dimethoxycyclohex-3-ene-1,2-dione's effects on other neurotransmitters and their potential therapeutic applications. Finally, more research is needed to fully understand the mechanism of action of 4,5-Dimethoxycyclohex-3-ene-1,2-dione and its potential side effects, which could inform the development of safer and more effective drugs in the future.
Méthodes De Synthèse
The synthesis of 4,5-Dimethoxycyclohex-3-ene-1,2-dione involves a multi-step process that starts with the reaction of 2,5-dimethoxybenzaldehyde with malonic acid in the presence of a catalyst to form 2,5-dimethoxyphenylmalonic acid. This compound is then decarboxylated to form 4,5-dimethoxycyclohex-3-ene-1,2-dione.
Applications De Recherche Scientifique
4,5-Dimethoxycyclohex-3-ene-1,2-dione has been the subject of several scientific studies, particularly in the field of neuroscience. Research has shown that 4,5-Dimethoxycyclohex-3-ene-1,2-dione has the potential to affect the activity of certain neurotransmitters, including dopamine and serotonin, which are involved in the regulation of mood, motivation, and reward.
Propriétés
Numéro CAS |
198134-67-7 |
|---|---|
Nom du produit |
4,5-Dimethoxycyclohex-3-ene-1,2-dione |
Formule moléculaire |
C8H10O4 |
Poids moléculaire |
170.16 g/mol |
Nom IUPAC |
4,5-dimethoxycyclohex-3-ene-1,2-dione |
InChI |
InChI=1S/C8H10O4/c1-11-7-3-5(9)6(10)4-8(7)12-2/h3,8H,4H2,1-2H3 |
Clé InChI |
XCDJJJQRGSWVKX-UHFFFAOYSA-N |
SMILES |
COC1CC(=O)C(=O)C=C1OC |
SMILES canonique |
COC1CC(=O)C(=O)C=C1OC |
Synonymes |
3-Cyclohexene-1,2-dione,4,5-dimethoxy-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



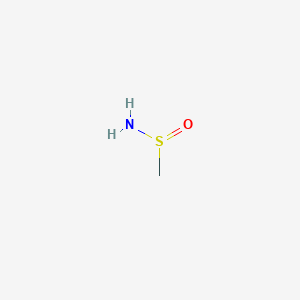
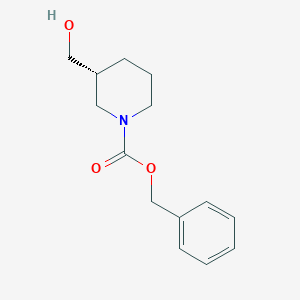
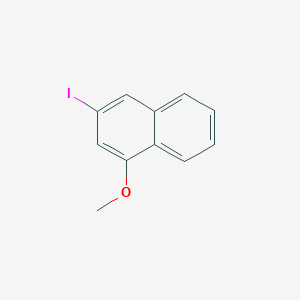
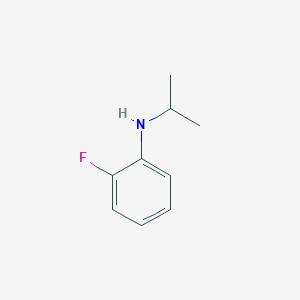
![2-Oxaspiro[3.5]nonane](/img/structure/B169750.png)
